2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide
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Overview
Description
2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base.
Amidation: The final step involves the formation of the amide bond by reacting the alkylated pyrazole with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction can involve hydrogen bonding, hydrophobic interactions, or covalent bonding with the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(1h-pyrazol-1-yl)butanamide: Lacks the methylamino group, which may affect its biological activity.
4-(5-Methyl-1h-pyrazol-1-yl)butanamide: Lacks the 2-methyl group, potentially altering its chemical reactivity.
2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide: Lacks the methylamino group, which may influence its interaction with biological targets.
Uniqueness
2-Methyl-4-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanamide is unique due to the presence of both the methylamino and pyrazole groups, which can confer distinct chemical and biological properties. These functional groups can enhance its reactivity and potential as a drug candidate.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-4-(5-methylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C10H18N4O/c1-8-4-6-13-14(8)7-5-10(2,12-3)9(11)15/h4,6,12H,5,7H2,1-3H3,(H2,11,15) |
InChI Key |
ZKJSZULBUITWRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCC(C)(C(=O)N)NC |
Origin of Product |
United States |
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